molecular formula C8H8N4O B13688029 2-(1-Methyl-4-pyrazolyl)imidazole-5-carbaldehyde

2-(1-Methyl-4-pyrazolyl)imidazole-5-carbaldehyde

Cat. No.: B13688029
M. Wt: 176.18 g/mol
InChI Key: SYUOKQWSYVLSNK-UHFFFAOYSA-N
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Description

2-(1-Methyl-4-pyrazolyl)imidazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and pyrazole rings These structures are significant in medicinal chemistry due to their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-4-pyrazolyl)imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the condensation of 1-methyl-4-pyrazolecarboxaldehyde with an imidazole derivative under acidic or basic conditions. The reaction conditions often require a solvent such as ethanol or methanol and may involve catalysts like p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for larger production. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-4-pyrazolyl)imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1-Methyl-4-pyrazolyl)imidazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other functional materials

Mechanism of Action

The mechanism of action of 2-(1-Methyl-4-pyrazolyl)imidazole-5-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The compound’s imidazole ring can coordinate with metal ions, potentially inhibiting metalloprotein enzymes. Additionally, the pyrazole ring may interact with specific protein sites, altering their function and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-4-pyrazolyl)imidazole-5-carbaldehyde is unique due to the presence of both imidazole and pyrazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C8H8N4O/c1-12-4-6(2-10-12)8-9-3-7(5-13)11-8/h2-5H,1H3,(H,9,11)

InChI Key

SYUOKQWSYVLSNK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(N2)C=O

Origin of Product

United States

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